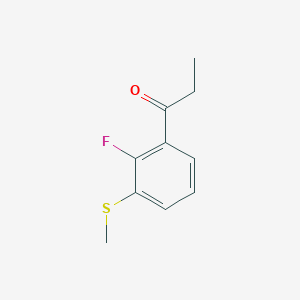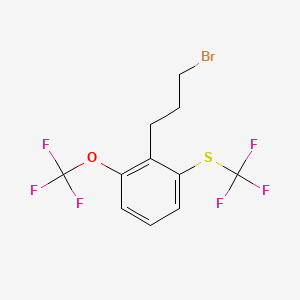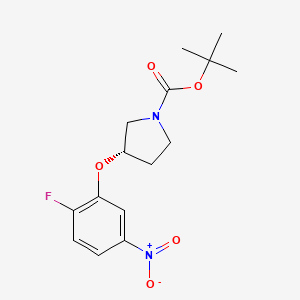
(S)-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a pyrrolidine ring, a tert-butyl ester group, and a fluorinated nitrophenoxy moiety. Such compounds are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Fluorinated Nitrophenoxy Group: This step involves the nucleophilic aromatic substitution of a fluorinated nitrophenol with a suitable leaving group on the pyrrolidine ring.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
化学反応の分析
Types of Reactions
(S)-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S)-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated nitrophenoxy group may enhance binding affinity and specificity, while the pyrrolidine ring can modulate the compound’s overall conformation and activity. The exact pathways and targets would depend on the specific biological context being studied.
類似化合物との比較
Similar Compounds
(S)-tert-Butyl 3-(2-chloro-5-nitrophenoxy)pyrrolidine-1-carboxylate: Similar structure with a chlorine atom instead of fluorine.
(S)-tert-Butyl 3-(2-fluoro-5-methoxyphenoxy)pyrrolidine-1-carboxylate: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
(S)-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate is unique due to the presence of the fluorinated nitrophenoxy group, which can impart distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and binding interactions, while the nitro group can participate in redox reactions and influence the compound’s electronic properties.
特性
分子式 |
C15H19FN2O5 |
|---|---|
分子量 |
326.32 g/mol |
IUPAC名 |
tert-butyl (3S)-3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-13-8-10(18(20)21)4-5-12(13)16/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m0/s1 |
InChIキー |
PDARQCAYFZBNMO-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CC(=C2)[N+](=O)[O-])F |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC(=C2)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


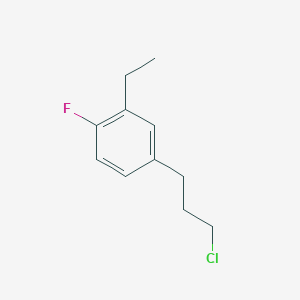
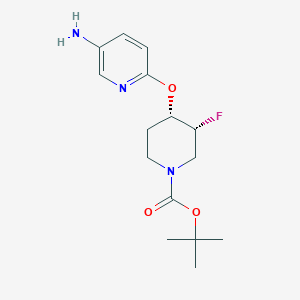
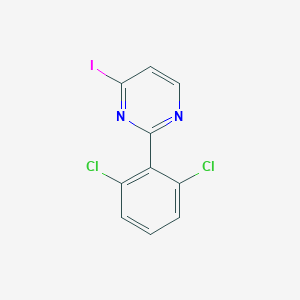
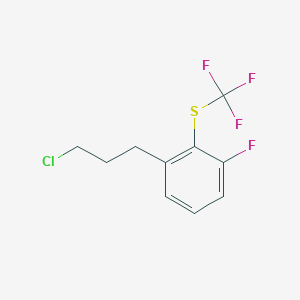
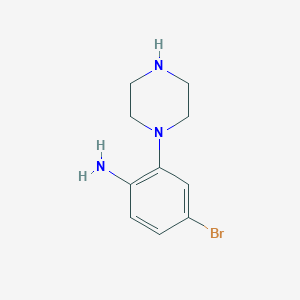

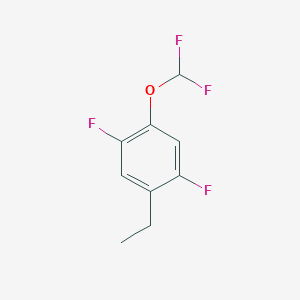
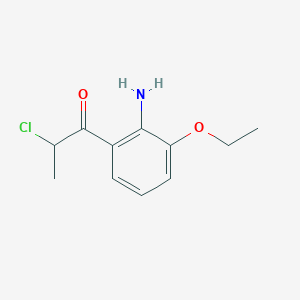
![2-[[2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]phenyl]methylidene]propanedinitrile](/img/structure/B14055688.png)
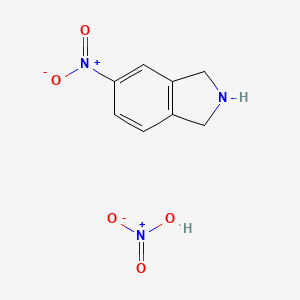
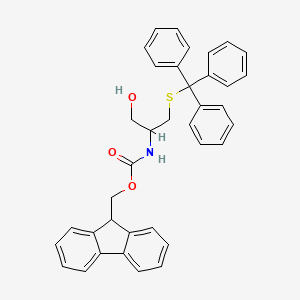
![3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid](/img/structure/B14055700.png)
